

Spectroscopic Profile of Tetraethylene Glycol Monobutyl Ether: A Technical Guide

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Compound of Interest

Compound Name: 3,6,9,12-Tetraoxahexadecan-1-OL

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetraethylene glycol monobutyl ether (CAS No. 1559-34-8). The information herein is intended to support the structural elucidation, characterization, and quality control of this compound in research and development settings. This document details available and predicted spectral data, outlines comprehensive experimental protocols for spectroscopic analysis, and presents a generalized workflow for chemical characterization.

Compound Information

Identifier	Value
IUPAC Name	2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethanol
Synonyms	Butoxytetraglycol, Tetraethylene glycol butyl ether
CAS Number	1559-34-8[1][2][3][4][5]
Molecular Formula	C ₁₂ H ₂₆ O ₅ [2][5]
Molecular Weight	250.33 g/mol [5]
Appearance	Colorless, viscous liquid[2]

Spectroscopic Data

The following sections present the mass spectrometry, infrared, and nuclear magnetic resonance spectral data for tetraethylene glycol monobutyl ether.

Mass Spectrometry

The electron ionization mass spectrum of tetraethylene glycol monobutyl ether is characterized by fragmentation of the polyether chain. The molecular ion peak is often weak or absent, with the spectrum being dominated by smaller fragments resulting from the cleavage of C-O and C-C bonds.

Table 2: Electron Ionization Mass Spectrometry (EI-MS) Data^[6]

m/z	Relative Intensity (%)	Possible Fragment
45	100	$[\text{C}_2\text{H}_5\text{O}]^+$
57	85	$[\text{C}_4\text{H}_9]^+$
59	40	$[\text{C}_2\text{H}_5\text{O}_2]^+$
73	25	$[\text{C}_3\text{H}_5\text{O}_2]^+$
89	55	$[\text{C}_4\text{H}_9\text{O}_2]^+$
103	20	$[\text{C}_5\text{H}_{11}\text{O}_2]^+$
117	15	$[\text{C}_6\text{H}_{13}\text{O}_2]^+$
133	30	$[\text{C}_6\text{H}_{13}\text{O}_3]^+$
147	10	$[\text{C}_7\text{H}_{15}\text{O}_3]^+$
161	5	$[\text{C}_8\text{H}_{17}\text{O}_3]^+$
177	5	$[\text{C}_8\text{H}_{17}\text{O}_4]^+$

Infrared (IR) Spectroscopy

Disclaimer: Experimental IR spectra for tetraethylene glycol monobutyl ether are not readily available in the public domain. The data presented below are predicted based on the

characteristic absorption bands of alcohols and ethers.

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3550 - 3200	Strong, Broad	O-H stretch (alcohol)
2950 - 2850	Strong	C-H stretch (alkane)
1470 - 1440	Medium	C-H bend (alkane)
1150 - 1085	Strong	C-O stretch (ether)
1080 - 1040	Strong	C-O stretch (primary alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR spectra for tetraethylene glycol monobutyl ether are not readily available in the public domain. The chemical shifts presented below are predicted based on analogous structures such as tetraethylene glycol monomethyl ether and other polyethylene glycol ethers.

Table 4: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 0.92	Triplet	3H	-CH ₃
~ 1.38	Sextet	2H	-CH ₂ -CH ₃
~ 1.57	Quintet	2H	-O-CH ₂ -CH ₂ -
~ 2.50	Broad Singlet	1H	-OH
~ 3.45	Triplet	2H	-O-CH ₂ - (butyl)
~ 3.60 - 3.75	Multiplet	16H	-O-CH ₂ -CH ₂ -O-

Table 5: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (ppm)	Assignment
~ 13.9	-CH ₃
~ 19.3	-CH ₂ -CH ₃
~ 31.7	-O-CH ₂ -CH ₂ - (butyl)
~ 61.7	HO-CH ₂ -
~ 70.0 - 71.0	-O-CH ₂ -CH ₂ -O- and -O-CH ₂ - (butyl)
~ 72.6	HO-CH ₂ -CH ₂ -

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of tetraethylene glycol monobutyl ether.

Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a 1 mg/mL stock solution of tetraethylene glycol monobutyl ether in a volatile solvent such as methanol or dichloromethane. Further dilute this solution to a final concentration of 1-10 µg/mL.
- **Instrumentation:** Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- **GC Conditions:**
 - **Column:** A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - **Injection Volume:** 1 µL.
 - **Injector Temperature:** 250 °C.
 - **Oven Program:** Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Scan Range: m/z 40-400.

Infrared (IR) Spectroscopy

- Sample Preparation: As a neat liquid, place one drop of tetraethylene glycol monobutyl ether directly onto the center of a clean, dry NaCl or KBr salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform film between the plates. Ensure no air bubbles are trapped.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Background Scan: Collect a background spectrum of the empty sample compartment.
 - Sample Scan: Place the prepared salt plate assembly in the sample holder and acquire the sample spectrum.
 - Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
 - Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

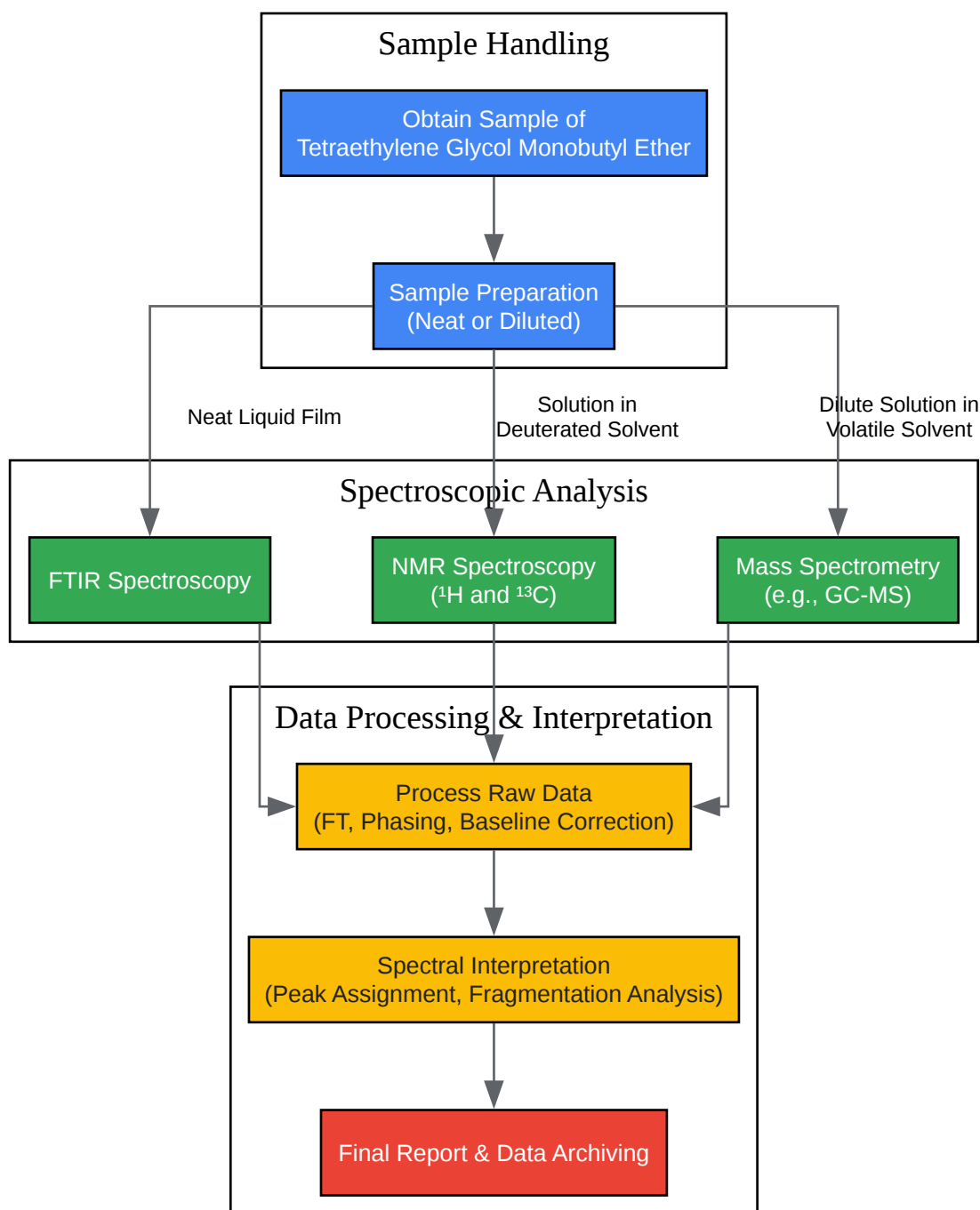
- Sample Preparation: Accurately weigh 10-20 mg of tetraethylene glycol monobutyl ether into a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm). Gently swirl to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Data Acquisition:
 - Pulse Program: A standard single-pulse experiment.
 - Number of Scans: 16-64 scans for adequate signal-to-noise.
 - Spectral Width: ~12-15 ppm.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Data Acquisition:
 - Pulse Program: A proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more scans may be necessary.
 - Spectral Width: ~200-220 ppm.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals for ^1H NMR.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as tetraethylene glycol monobutyl ether.



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